(3-(4-Methylpyridin-2-yl)phenyl)methanol
Description
(3-(4-Methylpyridin-2-yl)phenyl)methanol is a pyridine derivative featuring a hydroxymethyl group attached to a benzene ring substituted with a 4-methylpyridin-2-yl moiety. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), with CAS number 1349719-03-4 . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
[3-(4-methylpyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-14-13(7-10)12-4-2-3-11(8-12)9-15/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZHMDHBJWISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methylpyridin-2-yl)phenyl)methanol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methylpyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(4-Methylpyridin-2-yl)benzaldehyde or 3-(4-Methylpyridin-2-yl)benzoic acid.
Reduction: Formation of 3-(4-Methylpyridin-2-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyridine derivatives, including (3-(4-Methylpyridin-2-yl)phenyl)methanol. Research indicates that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial enzymes critical for cell viability.
Case Study:
A study involving the synthesis of pyridine derivatives demonstrated their effectiveness in inhibiting bacterial growth, with some compounds showing submicromolar activity against resistant strains . This suggests that (3-(4-Methylpyridin-2-yl)phenyl)methanol may have potential as a lead compound for developing new antibiotics.
Neuroprotective Properties
Compounds containing pyridine moieties have been investigated for their neuroprotective effects. In particular, derivatives similar to (3-(4-Methylpyridin-2-yl)phenyl)methanol have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.
Case Study:
Research focused on enhancing the permeability of nNOS inhibitors through structural modifications led to promising results in cellular assays . Such findings indicate that (3-(4-Methylpyridin-2-yl)phenyl)methanol could be explored further for neuroprotective applications.
Synthesis of Novel Derivatives
The synthesis of (3-(4-Methylpyridin-2-yl)phenyl)methanol can be achieved through various methodologies, including reductive amination techniques and cross-coupling reactions. These methods are essential for producing analogs with improved pharmacological properties.
Data Table: Synthesis Methods Overview
Polymer Chemistry
Pyridine-based compounds are also being explored in polymer chemistry for their ability to enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of (3-(4-Methylpyridin-2-yl)phenyl)methanol into polymer matrices can potentially lead to innovative materials with tailored functionalities.
Case Study:
Research on polymer composites containing pyridine derivatives has shown improvements in tensile strength and thermal resistance, suggesting that (3-(4-Methylpyridin-2-yl)phenyl)methanol could be a valuable additive in material formulations .
Mechanism of Action
The mechanism of action of (3-(4-Methylpyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers of Methylpyridinylphenyl Methanol
The position of the methyl group on the pyridine ring significantly impacts physicochemical properties. Key isomers include:
Key Findings :
- The 4-methyl isomer exhibits the highest structural similarity (0.89) to other pyridinylmethanol derivatives, likely due to the para-substitution pattern favoring electronic conjugation .
- 5- and 6-methyl isomers show reduced similarity (0.84), suggesting steric or electronic differences arising from meta-substitution on the pyridine ring .
Substitution of Methyl with Methoxy or Halogen Groups
Replacing the methyl group with methoxy or halogen substituents alters solubility and reactivity:
Key Findings :
Structural Analogs with Varied Backbones
Key Findings :
- Direct pyridine-phenyl bonding (as in (4-(Pyridin-2-yl)phenyl)methanol) enhances π-π stacking, favoring crystalline lattice formation .
Biological Activity
(3-(4-Methylpyridin-2-yl)phenyl)methanol is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : C13H13N
Molecular Weight : 199.25 g/mol
IUPAC Name : (3-(4-Methylpyridin-2-yl)phenyl)methanol
The compound features a phenyl group attached to a pyridine derivative, which is known for its potential interactions with various biological targets.
The biological activity of (3-(4-Methylpyridin-2-yl)phenyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The pyridine moiety enhances its affinity for biological targets, potentially modulating signaling pathways involved in various diseases.
Anticancer Activity
Recent studies have indicated that (3-(4-Methylpyridin-2-yl)phenyl)methanol exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 18.0 | Cell cycle arrest in the S phase |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer agents.
Antimicrobial Activity
(3-(4-Methylpyridin-2-yl)phenyl)methanol has also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The compound's efficacy against both Gram-positive and Gram-negative bacteria indicates its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The results are summarized below:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 5.0 | Competitive |
| Butyrylcholinesterase (BChE) | 7.5 | Non-competitive |
This data suggests that (3-(4-Methylpyridin-2-yl)phenyl)methanol could be a promising candidate for developing treatments for cognitive disorders.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 cells through apoptosis induction mechanisms, suggesting its potential in breast cancer therapy .
- Antimicrobial Evaluation : Research conducted by MDPI revealed that the compound exhibited significant antimicrobial activity against a range of pathogens, with MIC values comparable to standard antibiotics .
- Cholinesterase Inhibition : A detailed analysis showed that the compound effectively inhibited both AChE and BChE, making it a candidate for further exploration in Alzheimer's disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
